molecular formula C9H19N B1428822 2-(2-Methylbutan-2-yl)pyrrolidine CAS No. 1247676-74-9

2-(2-Methylbutan-2-yl)pyrrolidine

Cat. No. B1428822
M. Wt: 141.25 g/mol
InChI Key: ISCIHFDHYBPWIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 2-(2-Methylbutan-2-yl)pyrrolidine, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular formula of 2-(2-Methylbutan-2-yl)pyrrolidine is C9H19N . The InChI code for the compound is 1S/C9H19N/c1-4-9(2,3)8-6-5-7-10-8/h8,10H,4-7H2,1-3H3 .


Chemical Reactions Analysis

The pyrrolidine ring, a key component of 2-(2-Methylbutan-2-yl)pyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .


Physical And Chemical Properties Analysis

2-(2-Methylbutan-2-yl)pyrrolidine has a molecular weight of 141.26 . It is a liquid at room temperature .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 2-(2-Methylbutan-2-yl)pyrrolidine . This compound belongs to the pyrrolidine family, which is a versatile scaffold used by medicinal chemists for drug discovery . Here are six unique applications:

  • Anticonvulsant Activity

    • Summary : Researchers synthesized a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids and evaluated their anticonvulsant activity in animal models using MES, scPTZ, and psychomotor tests (6 Hz) .
  • Carbonic Anhydrase Inhibition

    • Results : Some derivatives showed significant inhibition of CA isoenzymes .
  • Drug Design and Stereochemistry

    • Results : Stereochemistry plays a crucial role in drug development .
  • Pharmacophore Exploration

    • Results : Diverse bioactive molecules can be designed using this scaffold .
  • Structural Diversity Generation

    • Results : Scaffold diversity enhances drug candidate development .
  • ADME/Tox Optimization

    • Results : Improved pharmacokinetics and safety profiles .

Safety And Hazards

The compound is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements include H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .

Future Directions

While the future directions for 2-(2-Methylbutan-2-yl)pyrrolidine are not explicitly mentioned in the retrieved sources, the pyrrolidine ring, a key component of the compound, is widely used in drug discovery . This suggests that 2-(2-Methylbutan-2-yl)pyrrolidine and similar compounds could have potential applications in the development of new drugs .

properties

IUPAC Name

2-(2-methylbutan-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-4-9(2,3)8-6-5-7-10-8/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCIHFDHYBPWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylbutan-2-yl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methylbutan-2-yl)pyrrolidine
Reactant of Route 2
2-(2-Methylbutan-2-yl)pyrrolidine
Reactant of Route 3
2-(2-Methylbutan-2-yl)pyrrolidine
Reactant of Route 4
2-(2-Methylbutan-2-yl)pyrrolidine
Reactant of Route 5
2-(2-Methylbutan-2-yl)pyrrolidine
Reactant of Route 6
2-(2-Methylbutan-2-yl)pyrrolidine

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